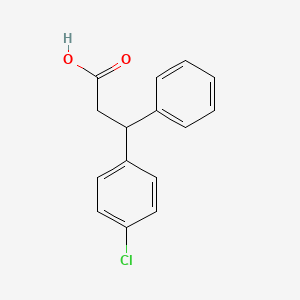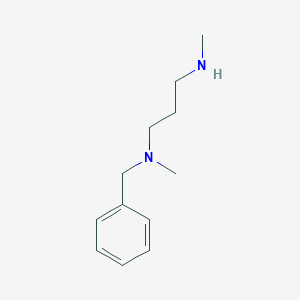
1-(6-methoxy-1H-indol-3-yl)ethanone
説明
1-(6-Methoxy-1H-indol-3-yl)ethanone, also known as 6-methoxyindole-3-acetone, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a number of ways, and has been found to have a wide range of biochemical and physiological effects in lab experiments.
科学的研究の応用
Chemical Structure and Computational Studies
- The compound "1-(6-methoxy-1H-indol-3-yl)ethanone" and similar cannabinoids have been characterized using FTIR, UV-Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction methods. Computational studies including density functional theory (DFT) and time-dependent DFT methods have been used to optimize geometries and predict electronic spectra, aiding in understanding the chemical properties of these compounds (Nycz et al., 2010).
Synthesis and Analytical Chemistry
- The compound has been synthesized as part of the study of synthetic routes to psychoactive tryptamines. Its characterization through techniques like ESI-MS-MS and ESI-TOF-MS provides insights into its chemical structure and potential applications in medicinal chemistry (Brandt et al., 2004).
Pharmacological Applications
- Derivatives of this compound have been explored as potential ligands for NMDA receptors and sigma receptors in the central nervous system, suggesting their relevance in the development of neurological therapeutics (Gitto et al., 2014).
Antimicrobial Activity
- Novel indole-based derivatives, including compounds structurally related to this compound, have shown antimicrobial activity. Their synthesis and characterization can provide insights into the development of new antibacterial and antifungal agents (Nagarapu & Pingili, 2014).
Spectroscopic Properties
- Studies on bis-indolic derivatives related to this compound have been conducted to understand their energetic and spectroscopic profiles, which are essential for developing melatonin receptor ligands (Al-Wabli et al., 2017).
Synthesis Techniques and Catalysis
- Efficient synthesis techniques involving reactions like Stobbe condensation have been developed for compounds structurally similar to this compound. These studies contribute to the advancement of synthetic organic chemistry and catalysis (Mosslemin & Movahhed, 2012).
将来の方向性
作用機序
Target of Action
Indole derivatives, which include 3-acetyl-6-methoxyindole, are known to interact with a variety of cellular targets due to their versatile structure . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The exact interaction of 3-Acetyl-6-methoxyindole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
5-methoxyindole metabolites of L-tryptophan, a related compound, have been shown to control COX-2 expression at the transcriptional level .
Pharmacokinetics
Indole derivatives are generally well-absorbed and widely distributed in the body . The metabolism of indole compounds often involves cytochrome P450 enzymes .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
1-(6-Methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of certain genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to changes in gene expression and subsequent cellular responses. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIXPKAQNPGEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544175 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99532-52-2 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(6-methoxy-1H-indol-3-yl)ethanone in the synthesis of ochromianine?
A1: this compound serves as a crucial building block in the synthesis of ochromianine. It undergoes a coupling reaction with (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester in the presence of KBr to form a lactam ketone intermediate. This intermediate is then subjected to a series of transformations, including Bischler-Napieralski cyclization and catalytic hydrogenation, ultimately leading to the formation of the target molecule, ochromianine [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





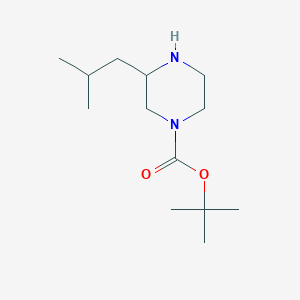



![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)
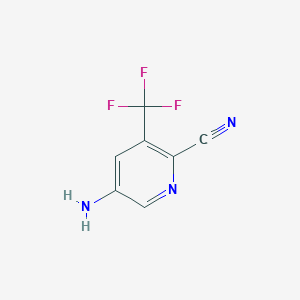
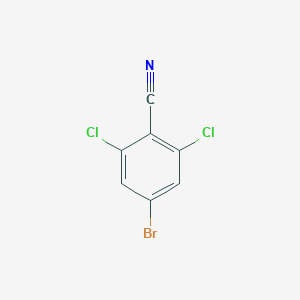

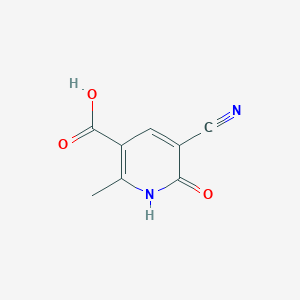
![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)
